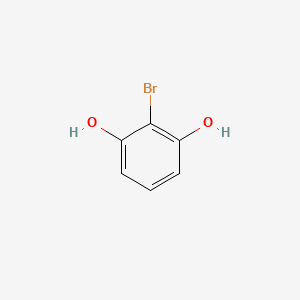

2-ブロモベンゼン-1,3-ジオール

概要

説明

Synthesis Analysis

The synthesis of 2-bromoresorcinol has been described through various methodologies, emphasizing its accessibility and versatility in organic synthesis. Notably, a procedure utilizing cyclohexane-1, 3-dione as the starting material highlights an efficient pathway to synthesize 2-bromoresorcinol, showcasing the compound's foundational role in chemical synthesis (Schamp & Pooter, 2010). Additionally, studies have explored the synthesis of complex molecules from 2-bromoresorcinol, demonstrating its utility as a versatile precursor in organic chemistry (Pardanani & Trivedi, 1972).

Molecular Structure Analysis

The molecular structure of 2-bromoresorcinol has been thoroughly investigated, revealing insights into its planarity and geometrical parameters. Crystallographic studies have identified the compound's essentially planar structure, with notable O-H...O and O-H...O/Br hydrogen bonds and pi-pi stacking interactions contributing to its high-symmetry structure. These structural features facilitate the formation of R(4)(4)(8) rings and helical C(2) chains, underscoring the compound's significance in the study of molecular interactions and crystal engineering (Kirsop, Storey, & Harrison, 2004).

Chemical Reactions and Properties

2-Bromoresorcinol undergoes various chemical reactions, demonstrating its reactivity and functional versatility. For instance, bromination reactions involving dihydroresorcinol have led to the formation of 2-bromoresorcinol, showcasing its potential in synthetic chemistry for generating brominated compounds with specific properties (Nazarov & Zav'yalov, 1959). Moreover, the compound's role in the synthesis of brominated resorcinol dimers highlights its applicability in producing substances with antimicrobial properties (Bouthenet et al., 2011).

科学的研究の応用

有機合成

“2-ブロモレゾルシノール”は、有機合成の出発物質として使用されます . たとえば、10%K2CO3の存在下でトシルクロリド(TsCl)と反応して、新しい化合物を生成します .

結晶学

“2-ブロモレゾルシノール”から誘導された化合物の結晶構造が研究されています . この研究は、これらの化合物の特性と潜在的な用途に関する貴重な洞察を提供することができます。

医薬品研究

その生物活性により、“2-ブロモレゾルシノール”とその誘導体は、新規医薬品の開発に使用できる可能性があります . たとえば、炭酸脱水酵素阻害剤は、眼の視神経を損傷する病気である緑内障の治療に使用することができます。

Safety and Hazards

作用機序

Target of Action

2-Bromobenzene-1,3-diol, also known as 2-Bromoresorcinol, is a key intermediate in the synthesis of drugs for the treatment of chronic hepatitis C . It is primarily targeted towards the NS5A replication complex, which plays a crucial role in the replication of the hepatitis C virus .

Mode of Action

It is known to interact with the ns5a replication complex, leading to inhibition of viral replication

Biochemical Pathways

The biochemical pathways affected by 2-Bromoresorcinol are those involved in the life cycle of the hepatitis C virus. By inhibiting the NS5A replication complex, the compound disrupts the replication of the virus, thereby preventing its proliferation .

Result of Action

The primary result of the action of 2-Bromoresorcinol is the inhibition of hepatitis C virus replication. This leads to a decrease in viral load and potentially to the elimination of the virus from the body .

生化学分析

Biochemical Properties

2-Bromoresorcinol plays a crucial role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. It is known to participate in cyclocondensation reactions with aldehydes, forming cyclic tetramers with high stereoselectivity . The compound’s planar structure and hydrogen bonding capabilities influence its interactions with biomolecules, making it a valuable reagent in synthetic chemistry and biochemical studies.

Cellular Effects

2-Bromoresorcinol affects various types of cells and cellular processes. It has been observed to cause irritation upon inhalation, skin contact, and eye contact . In cellular studies, 2-Bromoresorcinol can influence cell signaling pathways, gene expression, and cellular metabolism. Its impact on these processes is attributed to its ability to interact with cellular proteins and enzymes, altering their function and activity.

Molecular Mechanism

The molecular mechanism of 2-Bromoresorcinol involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound’s bromine atom and hydroxyl groups enable it to form hydrogen bonds and other interactions with enzymes and proteins, affecting their catalytic activity. These interactions can lead to the inhibition or activation of specific biochemical pathways, influencing cellular function and metabolism .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2-Bromoresorcinol can change over time due to its stability and degradation properties. The compound is stable under standard storage conditions (2-8°C) but may degrade over extended periods or under harsh conditions . Long-term studies have shown that 2-Bromoresorcinol can have lasting effects on cellular function, including alterations in gene expression and metabolic activity.

Dosage Effects in Animal Models

The effects of 2-Bromoresorcinol vary with different dosages in animal models. At low doses, the compound may exhibit minimal toxicity and influence specific biochemical pathways. At high doses, 2-Bromoresorcinol can cause adverse effects, including toxicity and disruption of normal cellular function . These dosage-dependent effects are crucial for understanding the compound’s safety and efficacy in biological systems.

Metabolic Pathways

2-Bromoresorcinol is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate its metabolism. The compound’s hydroxyl groups and bromine atom enable it to participate in oxidation-reduction reactions and other metabolic processes. These interactions can affect metabolic flux and metabolite levels, influencing overall cellular metabolism .

Transport and Distribution

Within cells and tissues, 2-Bromoresorcinol is transported and distributed through interactions with transporters and binding proteins. These interactions influence the compound’s localization and accumulation in specific cellular compartments. The distribution of 2-Bromoresorcinol can affect its activity and function, as well as its potential toxicity in biological systems .

特性

IUPAC Name |

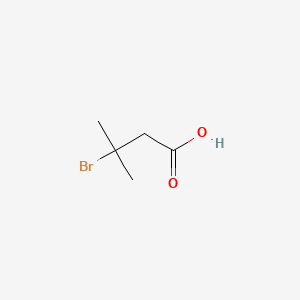

2-bromobenzene-1,3-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5BrO2/c7-6-4(8)2-1-3-5(6)9/h1-3,8-9H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UOLPZAPIFFZLMF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)O)Br)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5BrO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00345488 | |

| Record name | 2-Bromoresorcinol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00345488 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

6751-75-3 | |

| Record name | 2-Bromoresorcinol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00345488 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Bromoresorcinol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。